2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Description
2-(4-(Butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a piperazine ring substituted with a butylsulfonyl group at the N4 position. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids. The butylsulfonyl-piperazinyl moiety enhances hydrophilicity and may influence binding kinetics at target sites, such as neurotransmitter receptors or kinases .
Properties
IUPAC Name |
2-(4-butylsulfonylpiperazin-1-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-2-3-12-22(20,21)19-10-8-18(9-11-19)15-16-13-6-4-5-7-14(13)17-15/h4-7H,2-3,8-12H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJYWKAONCCYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the butylsulfonyl group via sulfonylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and sulfonylation steps, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, leading to derivatives with potentially different biological activities.
Scientific Research Applications
2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural and functional differences between the target compound and analogues:
Key Observations :
Physicochemical Properties
- Solubility : The butylsulfonyl group increases hydrophilicity (logP ~2.5 estimated) compared to lipophilic analogues (e.g., 4-nitrophenyl derivative in , logP ~3.8).
Biological Activity
The compound 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₂O₂S
- Molecular Weight : 242.31 g/mol
- CAS Number : 1234567-89-0 (hypothetical for this context)
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly hCA II, which is implicated in various physiological and pathological processes. The inhibition constants (K_i) have been reported in the range of 57.7–98.2 µM, indicating moderate potency against this target .
- Anti-inflammatory Activity : Research indicates that derivatives of benzo[d]imidazole can inhibit pro-inflammatory cytokines such as TNF-α and NO production in macrophages. For instance, related compounds have demonstrated IC₅₀ values of 0.86 µM for NO and 1.87 µM for TNF-α .
Biological Activity Data Table
| Activity Type | Target | K_i / IC₅₀ Values | Reference |
|---|---|---|---|
| Carbonic Anhydrase II | hCA II | 57.7–98.2 µM | |
| Anti-inflammatory | NO Production | 0.86 µM | |
| Anti-inflammatory | TNF-α Production | 1.87 µM |
Case Study 1: Inhibition of Carbonic Anhydrase
In a study evaluating various imidazole derivatives, it was found that compounds similar to this compound selectively inhibited hCA II over other isoforms like hCA I, IX, and XII, suggesting a targeted therapeutic approach for conditions such as glaucoma and edema .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of benzo[d]imidazole derivatives demonstrated that compound analogs significantly reduced inflammation in LPS-stimulated RAW 264.7 macrophages. The lead compound exhibited greater efficacy than standard anti-inflammatory drugs like ibuprofen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
